![molecular formula C18H24N2O2 B14177827 3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-01-1](/img/structure/B14177827.png)
3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound belonging to the diketopyrrolopyrrole (DPP) family. These compounds are known for their high performance as pigments due to their color strength, brightness, and stability . The compound is characterized by its fused aromatic structure, which contributes to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of appropriate cyclohexyl-substituted pyrrole derivatives with suitable reagents under controlled conditions. One common method involves the cyclization of N,N’-dialkylated derivatives of diketopyrrolopyrrole . The reaction conditions often include the use of solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), with catalysts like palladium acetate (Pd(OAc)2) and phosphine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the cyclohexyl groups, can lead to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which can be tailored for specific applications in organic electronics and pigments .
Aplicaciones Científicas De Investigación
3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance pigments for automotive paints, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions contribute to its stability and electronic properties, making it suitable for use in organic electronics and as a pigment . The compound’s electron-withdrawing nature allows it to participate in charge transfer processes, which are crucial for its applications in organic photovoltaics and light-emitting diodes .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use as a red pigment (Pigment Red 255).
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in the preparation of donor-acceptor polymers for organic electronics.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Utilized in the synthesis of narrow band gap polymers for semiconductors.
Uniqueness
3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its cyclohexyl substituents, which provide distinct steric and electronic properties compared to its phenyl, furan, and thiophene analogs. These properties make it particularly suitable for applications requiring high stability and specific electronic characteristics .
Propiedades
Número CAS |
918413-01-1 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,4-dicyclohexyl-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H24N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h11-12,19,22H,1-10H2 |
Clave InChI |
KTXFOFRIXZWHNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C3C(=C(N2)O)C(=NC3=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



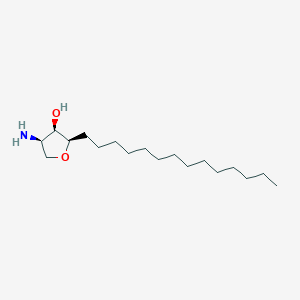
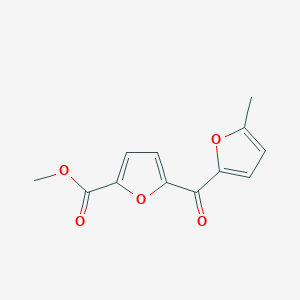


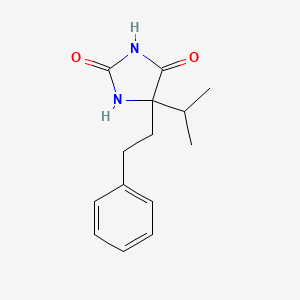
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
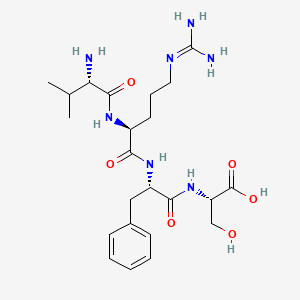
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
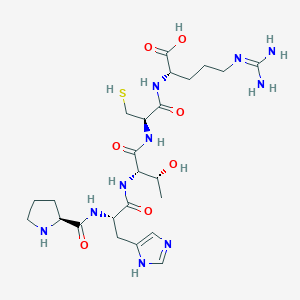
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

